Home > Products > Screening Compounds P47689 > 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide -

2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Catalog Number: EVT-4956913
CAS Number:
Molecular Formula: C16H13BrN2OS
Molecular Weight: 361.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This compound was synthesized as part of a study investigating novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This compound was also synthesized and evaluated in the same study as N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide, focusing on its potential as an allosteric activator of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

Compound Description: This molecule was synthesized and investigated alongside other N-benzothiazol-2-yl benzamide derivatives in the study exploring their potential as allosteric activators of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

Compound Description: This compound is another example of an N-benzothiazol-2-yl benzamide derivative investigated in the study focusing on their role as potential allosteric activators of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Compound Description: This molecule is part of the N-benzothiazol-2-yl benzamide series investigated for its potential to act as an allosteric activator of human glucokinase in the aforementioned study.

N-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative synthesized and analyzed for its potential as an allosteric activator of human glucokinase in the study mentioned previously.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative evaluated for its potential as an allosteric activator of human glucokinase in the same study as the previous related compounds.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This compound belongs to the series of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase in the previously cited study.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

Compound Description: This compound, another member of the N-benzothiazol-2-yl benzamide series, was synthesized and studied for its potential as an allosteric activator of human glucokinase in the same research mentioned previously.

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was part of a series of compounds designed and evaluated for their potential as allosteric activators of human glucokinase.

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

Compound Description: This compound was the subject of a crystal structure analysis to understand its molecular geometry and intermolecular interactions.

2-(1,3-benzothiazol-2-ylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Compound Description: This compound was synthesized as part of a study focusing on the synthesis and biological evaluation of new benzothiazole derivatives.

2-[2-(1,3-benzothiazol-2-yl)hydrazino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Compound Description: This compound was also synthesized in the same study as the previous related compound, focusing on new benzothiazole derivatives and their biological properties.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This class of compounds was synthesized and evaluated for its anti-tumor activity against several cancer cell lines. The study highlighted the significance of the phenolic segment in the compound's structure for enhanced cytotoxicity.

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

Compound Description: This ligand was used to create a coordination polymer with copper(II) dichloride. The crystal structure of the resulting complex was analyzed.

4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles

Compound Description: This class of compounds, with variations in the 6-substituent of the benzothiazole and the 4-substituent of the phenyl group, was synthesized and screened for antibacterial, antifungal, and anthelmintic activities.

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Compound Description: This compound was identified as a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.3 μm. Its discovery utilized a multi-step virtual screening protocol, suggesting its potential for further development as an anti-inflammatory and anticancer agent.

Properties

Product Name

2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

IUPAC Name

2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C16H13BrN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

DMMWYVSKCUJKCJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.